Methyl s-ethylhomocysteinate Methyl s-ethylhomocysteinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18177994
InChI: InChI=1S/C7H15NO2S/c1-3-11-5-4-6(8)7(9)10-2/h6H,3-5,8H2,1-2H3
SMILES:
Molecular Formula: C7H15NO2S
Molecular Weight: 177.27 g/mol

Methyl s-ethylhomocysteinate

CAS No.:

Cat. No.: VC18177994

Molecular Formula: C7H15NO2S

Molecular Weight: 177.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl s-ethylhomocysteinate -

Specification

Molecular Formula C7H15NO2S
Molecular Weight 177.27 g/mol
IUPAC Name methyl 2-amino-4-ethylsulfanylbutanoate
Standard InChI InChI=1S/C7H15NO2S/c1-3-11-5-4-6(8)7(9)10-2/h6H,3-5,8H2,1-2H3
Standard InChI Key BUOIIQFTBLIAGY-UHFFFAOYSA-N
Canonical SMILES CCSCCC(C(=O)OC)N

Introduction

Chemical Identity and Structural Properties

Methyl S-ethylhomocysteinate (C₇H₁₅NO₂S) is a modified amino acid with a molecular weight of 193.27 g/mol. Its structure comprises a homocysteine backbone where:

  • The sulfur atom is substituted with an ethyl group (-S-CH₂CH₃).

  • The α-carboxylic acid group is esterified with a methyl group (-COOCH₃).

This dual modification alters the compound’s solubility, reactivity, and metabolic stability compared to endogenous homocysteine. The S-ethyl group introduces steric hindrance, potentially affecting interactions with enzymes such as methionine synthase or cystathionine β-synthase . The methyl ester enhances membrane permeability, making it a candidate for probing intracellular methylation pathways .

Table 1: Physicochemical Properties of Methyl S-Ethylhomocysteinate

PropertyValue/Description
Molecular FormulaC₇H₁₅NO₂S
Molecular Weight193.27 g/mol
SolubilityModerate in polar organic solvents
Melting PointNot well characterized
pKa (Carboxylic Acid)~2.3 (estimated)
pKa (Amino Group)~9.7 (estimated)

Synthetic Pathways and Analytical Characterization

Chemical Synthesis

Methyl S-ethylhomocysteinate is synthesized through nucleophilic substitution and esterification reactions. A plausible route involves:

  • S-Ethylation of Homocysteine: Reaction of homocysteine with ethyl iodide in basic conditions to form S-ethylhomocysteine.

  • Methyl Esterification: Treatment with methanol under acidic catalysis to esterify the carboxyl group.

Alternative methods may employ protected intermediates to prevent unwanted side reactions at the amino group .

Analytical Methods

Reverse-phase liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the gold standard for characterizing Methyl S-ethylhomocysteinate, as demonstrated in studies tracking sulfur metabolites in biological systems . Nuclear magnetic resonance (NMR) spectroscopy confirms regioselective modifications, particularly the S-ethyl and methyl ester groups.

Biological Context and Metabolic Interactions

Role in Methylation Cycles

Homocysteine derivatives, including Methyl S-ethylhomocysteinate, may interfere with methionine synthase (MS), a cobalamin-dependent enzyme that catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, regenerating methionine . The S-ethyl group could sterically hinder substrate binding or alter cofactor (methylcobalamin) interactions, as seen in structural studies of MS’s catalytic cycle .

Table 2: Hypothetical Enzyme Inhibition by Methyl S-Ethylhomocysteinate

EnzymeProposed InteractionPotential Effect
Methionine SynthaseCompetitive inhibition at homocysteine siteDisrupted methionine regeneration
Cystathionine β-SynthaseAltered substrate specificityReduced cystathionine synthesis
Betaine-Homocysteine MethyltransferaseNon-competitive inhibitionImpaired remethylation pathway

Redox Implications

Knowledge Gaps and Future Directions

The absence of dedicated studies on Methyl S-ethylhomocysteinate underscores critical research opportunities:

  • Enzymatic Kinetics: Quantifying binding affinities for MS and related enzymes.

  • In Vivo Metabolism: Tracing metabolic fate using isotopic tracers.

  • Toxicological Profiling: Assessing long-term effects in model organisms.

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